molecular formula C12H11N3O B12927985 N-(4-(Pyrazin-2-yl)phenyl)acetamide CAS No. 101986-68-9

N-(4-(Pyrazin-2-yl)phenyl)acetamide

Cat. No.: B12927985
CAS No.: 101986-68-9
M. Wt: 213.23 g/mol
InChI Key: HQDBKEGCEORVMR-UHFFFAOYSA-N
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Description

N-(4-(Pyrazin-2-yl)phenyl)acetamide is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. This aromatic acetamide features a pyrazine ring, a nitrogen-rich heterocycle known for its role in enhancing pharmacokinetic properties and forming hydrogen bonds with biological targets. Researchers value this scaffold for the development of novel therapeutic agents, particularly as it can be readily functionalized at the pyrazine ring to create diverse chemical libraries. Its molecular framework is commonly explored in the synthesis of compounds targeting a range of diseases. This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety information, including hazard statements and precautionary measures, should be reviewed in the product's Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

101986-68-9

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(4-pyrazin-2-ylphenyl)acetamide

InChI

InChI=1S/C12H11N3O/c1-9(16)15-11-4-2-10(3-5-11)12-8-13-6-7-14-12/h2-8H,1H3,(H,15,16)

InChI Key

HQDBKEGCEORVMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Procedure :

  • Reagents :
    • 4-(pyrazin-2-yl)aniline
    • Acetic anhydride or acetyl chloride
    • Base (e.g., sodium acetate or triethylamine)
  • Reaction Conditions :
    • The reaction typically proceeds at ambient temperature or slightly elevated temperatures.
    • Solvent: Common solvents include dichloromethane or acetonitrile.
  • Steps :
    • Mix 4-(pyrazin-2-yl)aniline with acetic anhydride or acetyl chloride in the chosen solvent.
    • Add the base to neutralize the acidic by-products and facilitate the reaction.
    • Stir the mixture for several hours until completion.
    • Purify the product by recrystallization or chromatography.

Reaction Scheme :

$$
\text{C}5\text{H}3\text{N}2\text{NH}2 + \text{CH}3\text{COCl} \xrightarrow{\text{Base}} \text{C}5\text{H}3\text{N}2\text{NHCOCH}_3
$$

Alternative Methods

While the general method is straightforward, alternative approaches may be employed depending on specific requirements such as yield optimization, purity enhancement, or scalability.

Method Using Acetylation Reaction :

This method involves acetylating aniline derivatives using acetyl chloride in the presence of a catalyst.

  • Reagents :
    • Acetyl chloride
    • Catalyst (e.g., pyridine)
  • Reaction Conditions :
    • Temperature: Typically performed at room temperature.
    • Solvent: Dichloromethane or ethyl acetate.

Steps :

  • Dissolve the pyrazin-2-yl-substituted aniline in a solvent.
  • Add acetyl chloride dropwise while stirring.
  • Introduce pyridine as a catalyst to enhance the reaction rate.
  • After completion, extract and purify the product using standard techniques.

Crystallization and Purification

After synthesis, purification is essential to ensure high-quality this compound.

Steps :

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol or methanol).
  • Cool the solution gradually to induce crystallization.
  • Filter and wash the crystals with cold solvent.
  • Dry under reduced pressure or vacuum.

Data Table: Summary of Reaction Parameters

Method Reagents Solvent Temperature Purification Technique
General Method Acetic anhydride, base Dichloromethane Ambient Recrystallization
Acetylation Reaction Acetyl chloride, pyridine Ethyl acetate Room temperature Chromatography
Crystallization Crude product Ethanol/Methanol Cooling Filtration & drying

Notes on Optimization

  • Reaction yield can be improved by optimizing reagent ratios and reaction time.
  • Using high-purity reagents minimizes side reactions and enhances product quality.
  • Employing advanced purification methods like silica gel chromatography ensures higher purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Pyrazin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 4-(Pyrazin-2-yl)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of N-(4-(Pyrazin-2-yl)phenyl)acetamide

The compound can be synthesized through several methods, often involving the reaction of appropriate pyrazine derivatives with acetamides. The synthesis typically involves:

  • Formation of the Pyrazine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Amidation : The introduction of the acetamide group is performed using acetic anhydride or acetyl chloride in the presence of a base.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance:

  • Antitubercular Activity : Compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .
  • Antibacterial Properties : A related study evaluated the antibacterial efficacy of N-phenylacetamide derivatives, revealing effective inhibition against bacterial strains such as Xanthomonas oryzae with EC50 values indicating superior potency compared to established antibacterial agents .

Antitumor Activity

This compound has been investigated for its potential antitumor effects. Compounds containing similar structural motifs have been reported to act as inhibitors of various kinases involved in cancer progression, including B-Raf and phosphoinositide 3-kinase (PI3K) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Recent research has focused on modifying the pyrazine and phenyl components to enhance biological activity while minimizing toxicity. For example:

  • Isosteric Replacements : Substituting different functional groups on the pyrazine ring has shown to influence both antimicrobial and anticancer activities significantly .

Case Study 1: Antitubercular Screening

In a study exploring various substituted pyrazine derivatives, this compound was identified as a lead compound against drug-resistant strains of M. tuberculosis. The study utilized molecular docking studies to predict binding interactions with target enzymes involved in the bacterial folate synthesis pathway, providing insights into its mechanism of action .

Case Study 2: Antibacterial Evaluation

Another investigation assessed a series of N-substituted phenylacetamides for their antibacterial properties against plant pathogens. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity, underscoring the importance of structural modifications .

Mechanism of Action

The mechanism of action of N-(4-(Pyrazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between N-(4-(Pyrazin-2-yl)phenyl)acetamide and selected analogs:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight Pharmacological Activity Key Features
This compound Pyrazin-2-yl C₁₂H₁₁N₃O 213.24 Not reported Heterocyclic substituent; potential H-bonding and π-π interactions
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazinyl sulfonyl C₁₃H₁₉N₃O₃S 297.37 Analgesic (comparable to paracetamol) Sulfonamide group enhances solubility and receptor binding
2-Azido-N-(4-fluorophenyl)acetamide Azido, fluoro C₈H₇FN₄O 194.16 Synthetic intermediate Reactive azide group for click chemistry modifications
N-(5-Fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide Fluoro, methyl, piperazinyl C₁₉H₂₁FN₄O 340.40 Anti-hypernociceptive (inflammatory pain) Piperazine moiety improves CNS penetration
N-(4-Hydroxyphenyl)acetamide (Paracetamol analog) Hydroxyl C₈H₉NO₂ 151.16 Analgesic, antipyretic High solubility but rapid metabolism

Pharmacological Activity Insights

  • Sulfonamide Derivatives (e.g., Compound 35) : Exhibit strong analgesic activity due to sulfonamide's electron-withdrawing effects, which enhance receptor affinity. The 4-methylpiperazinyl group further improves solubility .
  • Azido Derivatives (e.g., 2-Azido-N-(4-fluorophenyl)acetamide) : Primarily used as synthetic intermediates. The azide group allows for Huisgen cycloaddition, enabling targeted drug delivery systems .
  • Piperazine-Containing Analogs (e.g., ) : Piperazine's basicity enhances blood-brain barrier penetration, making these compounds suitable for CNS-targeted therapies .
  • Hydroxyl-Substituted Analogs (e.g., N-(4-hydroxyphenyl)acetamide) : The hydroxyl group increases solubility but also susceptibility to glucuronidation, reducing bioavailability compared to pyrazine-containing compounds .

Physicochemical Properties

  • Lipophilicity: Pyrazine's aromatic nitrogen atoms reduce lipophilicity compared to piperazine (logP ~1.5 vs.
  • Solubility : Sulfonamide and hydroxyl groups improve aqueous solubility, whereas pyrazine may require formulation adjustments for optimal dissolution .
  • Metabolic Stability : Pyrazine's rigid structure may resist oxidative metabolism better than piperazine or hydroxylated analogs, extending half-life .

Biological Activity

N-(4-(Pyrazin-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a phenyl group and an acetamide moiety. The structural formula can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been evaluated for its effectiveness against Xanthomonas oryzae and Xanthomonas axonopodis, showing promising results with minimum effective concentrations (EC50) that suggest it could serve as a lead compound for developing new antibacterial agents .

Bacterial Strain EC50 (µM)
Xanthomonas oryzae156.7
Xanthomonas axonopodis230.5

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, which are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

3. Anticonvulsant Activity

In preclinical studies, derivatives of this compound have demonstrated anticonvulsant effects in animal models, indicating that modifications to the core structure can enhance neuroprotective properties .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or inflammatory responses.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.

Further studies are necessary to elucidate the precise molecular mechanisms involved.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Antibacterial Evaluation : A study demonstrated that the compound effectively disrupted the cell membranes of Xanthomonas oryzae, leading to cell lysis observed via scanning electron microscopy (SEM) .
  • Nematicidal Activity : The compound also exhibited nematicidal activity against Meloidogyne incognita, suggesting broader agricultural applications.
  • Cytotoxicity in Cancer Cells : Research on related pyrazine derivatives has shown promising cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
N-(4-(Pyrazin-2-yl)benzamideModerate antimicrobial
N-(4-(Pyrazin-2-yl)propionamideAnticonvulsant
N-(4-(Pyrazin-2-yl)butyramideAnti-inflammatory

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-(Pyrazin-2-yl)phenyl)acetamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with acetamide-bearing aromatic rings. A common approach is nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, refluxing intermediates in ethanol or acetic anhydride (as in related acetamide syntheses) followed by purification via recrystallization or column chromatography ensures high purity (>95%) . Key steps include:
  • Step 1 : Preparation of 4-aminophenylpyrazine via Buchwald-Hartwig amination.
  • Step 2 : Acetylation using acetic anhydride under controlled pH.
  • Step 3 : Characterization via 1H^1H/13C^{13}C-NMR to confirm acetylation and pyrazine integration.

Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm; acetamide NH at δ 10.2 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming planarity of the pyrazine-phenyl-acetamide system. Intermolecular interactions (e.g., hydrogen bonds between acetamide NH and pyrazine N) guide solubility predictions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated C12H12N4OC_{12}H_{12}N_4O: 244.10 g/mol) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for pyrazine-containing acetamide derivatives?

  • Methodological Answer : SAR studies require systematic structural modifications and bioactivity assays:
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the phenyl ring to assess effects on target binding .
  • Bioactivity Profiling : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and compare IC50_{50} values. For example, sulfonamide analogs of acetamides showed enhanced analgesic activity (IC50_{50} = 2.1 µM) versus unsubstituted derivatives .
  • Data Analysis : Employ multivariate regression to correlate substituent properties (Hammett constants) with activity trends.

Q. What experimental approaches are recommended to address discrepancies in reported pharmacological activities of N-(4-heteroarylphenyl)acetamides?

  • Methodological Answer : Contradictions in activity data (e.g., variable IC50_{50} across studies) can be resolved by:
  • Standardized Assay Conditions : Control variables like cell line viability, serum concentration, and incubation time. For instance, anti-nociceptive activity in murine models requires strict adherence to inflammatory pain protocols .
  • Dose-Response Validation : Test compounds across a 103^{-3}–109^{-9} M range to confirm linearity.
  • Orthogonal Assays : Validate results using complementary methods (e.g., ELISA for protein quantification alongside fluorometric assays) .

Q. What role does X-ray crystallography play in understanding the solid-state behavior of this compound derivatives?

  • Methodological Answer : Crystallography reveals packing motifs critical for solubility and stability:
  • Intermolecular Interactions : Head-to-tail hydrogen bonding (e.g., C=O···H-N) stabilizes crystal lattices, as seen in N-(4-chloro-2-nitrophenyl)acetamide derivatives .
  • Torsional Angles : Pyrazine ring orientation relative to the phenyl group affects π-π stacking and bioavailability. For example, nitro group torsion angles >15° reduce planarity and solubility .

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